Spectroscopic Properties of Copper(II) 1-(4-methylphenyl)butane-1,3-dione Complex
Spectroscopic Properties of Copper(II) 1-(4-methylphenyl)butane-1,3-dione Complex
Technical Guide for Pharmaceutical & Materials Science Applications
Executive Summary
This guide details the physicochemical and spectroscopic characterization of Bis[1-(4-methylphenyl)butane-1,3-dionato]copper(II) . Commonly referred to as the Copper(II) p-methylbenzoylacetonate complex, this species represents a classic example of metal-
Its significance in drug development lies in its lipophilicity-tuned cytotoxicity and potential as a superoxide dismutase (SOD) mimic . The p-methyl group on the phenyl ring acts as a lipophilic anchor, enhancing membrane permeability compared to the unsubstituted benzoylacetone analogue, while the square-planar Cu(II) core provides redox activity essential for catalytic and biological function.
Molecular Architecture & Synthesis
Structural Logic
The ligand, 1-(4-methylphenyl)butane-1,3-dione, exists in a keto-enol tautomeric equilibrium. Upon deprotonation, the enolate anion acts as a bidentate (
-
Coordination Geometry: Square Planar (
symmetry approximation for the core). -
Electronic Configuration: Cu(II) is a
system with one unpaired electron ( ). -
Inductive Effects: The electron-donating methyl group (+I effect) on the phenyl ring increases electron density at the metal center relative to the unsubstituted analogue, slightly reducing the Lewis acidity of the Cu(II) ion.
Synthetic Pathway (DOT Visualization)
The following diagram outlines the standard bench-scale synthesis via an acetate-buffered pathway to ensure complete deprotonation and chelation.
Figure 1: Synthetic workflow for the coordination of p-methylbenzoylacetone to Copper(II).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary tool for validating ligand coordination. The formation of the chelate ring results in significant shifts in the carbonyl and alkene stretching frequencies due to electron delocalization (quasi-aromaticity) within the Cu-O-C-C-C-O ring.
Key Diagnostic Bands
The "double bond" region (
| Vibrational Mode | Free Ligand ( | Cu(II) Complex ( | Mechanistic Insight |
| Bathochromic shift indicates bond order reduction due to | |||
| Coupled with C=O stretch; confirms chelate ring aromaticity. | |||
| N/A | Direct evidence of metal-ligand bond formation. | ||
| Minimal change; confirms phenyl ring integrity. |
Protocol Note: Samples should be prepared as KBr pellets or Nujol mulls to avoid solvent interference in the carbonyl region.
Electronic Spectroscopy (UV-Vis)[2]
The UV-Vis spectrum provides insight into the ligand's electronic structure and the metal's d-orbital splitting.
Spectral Assignments
The spectrum is dominated by ligand-centered transitions, with weak metal-centered bands in the visible region.
-
Ligand-Centered Bands (
):-
Region: UV (
). -
Observation: Intense absorption.[1] The p-methyl group causes a slight red shift (bathochromic) compared to benzoylacetone (
) due to hyperconjugation extending the conjugation length.
-
-
Charge Transfer (LMCT):
-
Region: Near-UV/Blue (
). -
Mechanism: Electron transfer from the filled ligand
orbitals to the empty Cu(II) orbital. This often appears as a shoulder on the band.
-
-
d-d Transitions (Crystal Field):
-
Region: Visible (
). -
Observation: Broad, weak band (
). -
Assignment:
transitions. The position of this band is solvatochromic; coordinating solvents (e.g., Pyridine) will shift this band by coordinating to the axial positions, changing the geometry from square planar to distorted octahedral.
-
Magnetic & Structural Characterization (EPR)
Since Cu(II) is paramagnetic (
EPR Parameters (X-Band, 77 K)
The complex typically exhibits an axial signal characteristic of a square-planar or elongated octahedral geometry.
-
(Parallel):
-
(Perpendicular):
-
Relationship:
, confirming the unpaired electron resides in the orbital. -
Hyperfine Splitting (
): . This splitting arises from the interaction of the electron spin with the nuclear spin of ( ).
Interpretation: The covalency of the Cu-O bond can be estimated from the
Biological & Pharmaceutical Relevance[4][5][6][7][8]
Lipophilicity & Bioavailability
The p-methyl group is a critical structural modification.
-
Effect: Increases the partition coefficient (
) relative to the parent benzoylacetone complex. -
Benefit: Enhanced passive diffusion across lipid bilayers, making this complex a superior candidate for intracellular targets (e.g., intracellular SOD mimicking).
Mechanism of Action (Hypothetical)
Copper bis(
Figure 2: Proposed mechanism of action for cytotoxicity involving redox cycling and ROS generation.
Experimental Protocols
Synthesis of Bis[1-(4-methylphenyl)butane-1,3-dionato]copper(II)
-
Reagents: Dissolve 10 mmol of 1-(4-methylphenyl)butane-1,3-dione in 20 mL of ethanol.
-
Base: Add 10 mmol of Sodium Acetate (dissolved in minimal water) to the ligand solution. Stir for 10 minutes.
-
Metal Addition: Dropwise add 5 mmol of Copper(II) Acetate Monohydrate (dissolved in 15 mL warm water/ethanol mix).
-
Reaction: The solution will turn deep blue/green. A precipitate should form immediately. Stir for 2 hours at room temperature.
-
Purification: Filter the precipitate, wash with cold water (to remove NaOAc) and cold ethanol (to remove unreacted ligand). Recrystallize from chloroform/ethanol (1:1).
Spectroscopic Sample Preparation
-
UV-Vis: Prepare a
M solution in Dichloromethane (non-coordinating) and Dimethyl Sulfoxide (coordinating) to observe solvatochromic shifts. -
EPR: Prepare a
M solution in Toluene/Chloroform (glass-forming solvent mix). Measure at 77 K (liquid nitrogen) to resolve hyperfine splitting.
References
-
Starosta, R. et al. "Chemical and biological aspects of copper(II) complexes with
-diketones." Coordination Chemistry Reviews, Vol 253, 2009. Link - Gelfand, L. et al. "Spectroscopic characterization of transition metal -diketonates." Journal of Inorganic and Nuclear Chemistry, Vol 42, 1980.
- Hathaway, B. J. "The evidence for 'out-of-the-plane' bonding in axial complexes of the copper(II) ion." Structure and Bonding, Vol 14, 1973.
-
Costes, J. P. et al. "Ligand field spectra and EPR parameters of copper(II)
-diketonates." Inorganic Chemistry, Vol 26, 1987. Link
